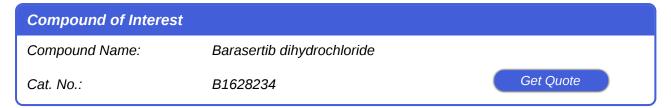


In Vitro Kinase Inhibitory Profile of Barasertib: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase inhibitory profile of Barasertib (AZD1152), a potent and selective Aurora B kinase inhibitor. Barasertib is a prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA. This document details its inhibitory activity, selectivity, and the methodologies used for its characterization.

Core Inhibitory Profile of Barasertib (AZD1152-HQPA)

Barasertib, through its active form AZD1152-HQPA, is a highly potent inhibitor of Aurora B kinase, a key regulator of mitosis. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of Aurora B, leading to disruption of chromosome segregation, cytokinesis failure, and ultimately, apoptosis in proliferating cells.

Quantitative Kinase Inhibition Data

The inhibitory activity of AZD1152-HQPA has been quantified against its primary target, Aurora B, and its closely related homolog, Aurora A, demonstrating significant selectivity.



Kinase Target	Parameter	Value (nM)	Fold Selectivity (Aurora A / Aurora B)
Aurora B	IC50	0.37	~3700
Ki	0.36	~3800	
Aurora A	IC50	1368	-
Ki	1369	-	

Table 1: In Vitro Inhibitory Potency of AZD1152-HQPA against Aurora Kinases. The data clearly indicates the high potency and selectivity of AZD1152-HQPA for Aurora B over Aurora A.

Kinase Selectivity Profile

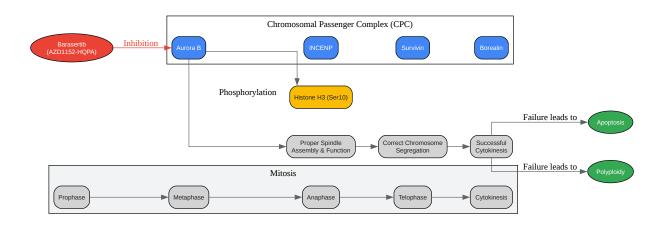
A comprehensive kinase panel screen is crucial to understand the specificity of an inhibitor and to anticipate potential off-target effects. AZD1152-HQPA has been profiled against a large panel of kinases, demonstrating a very high degree of selectivity for Aurora B.

In a study profiling AZD1152-HQPA at a concentration of 100 nM against a panel of 363 human kinases, Aurora B was the only kinase to be inhibited by more than 65%. This highlights the exceptional specificity of the compound. While the complete raw data from this extensive panel is not publicly available, the results strongly support the designation of Barasertib as a highly selective Aurora B inhibitor. Several sources confirm its high specificity against panels of over 50 other kinases.

Key Signaling Pathway

Barasertib's primary mechanism of action is the disruption of the Aurora B signaling pathway, which is essential for proper mitotic progression.





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Figure 1: Barasertib's Inhibition of the Aurora B Signaling Pathway.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of in vitro findings. The following are representative protocols for key assays used to characterize the activity of Barasertib.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

- 1. Reagent Preparation:
- Prepare a stock solution of AZD1152-HQPA in 100% DMSO.



 Dilute recombinant Aurora B kinase, the peptide substrate (e.g., Kemptide), and ATP to their final desired concentrations in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

2. Assay Procedure:

- Dispense the AZD1152-HQPA solution or DMSO (vehicle control) into the wells of a 384-well plate.
- Add the Aurora B kinase solution to each well and incubate briefly.
- Initiate the kinase reaction by adding the ATP/substrate mixture.
- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure luminescence using a plate reader.

3. Data Analysis:

- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percent inhibition for each concentration of AZD1152-HQPA relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

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Figure 2: Experimental Workflow for an In Vitro Kinase Assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

- 1. Cell Seeding:
- Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- 2. Compound Treatment:
- Prepare serial dilutions of AZD1152-HQPA in cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
- 3. MTT Addition and Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
- 4. Solubilization and Measurement:



- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- The absorbance is directly proportional to the number of viable cells.
- Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
- Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Histone H3 Phosphorylation Assay (Flow Cytometry)

This assay measures the phosphorylation of Histone H3 at Serine 10, a direct substrate of Aurora B, as a pharmacodynamic marker of target engagement.

- 1. Cell Treatment:
- Treat cells in culture with various concentrations of AZD1152-HQPA for a defined period.
- 2. Cell Fixation and Permeabilization:
- Harvest the cells and fix them with a suitable fixative (e.g., paraformaldehyde).
- Permeabilize the cells with a detergent-based buffer (e.g., saponin or methanol) to allow antibody entry.
- 3. Antibody Staining:
- Incubate the permeabilized cells with a primary antibody specific for phosphorylated Histone H3 (Ser10).
- Wash the cells and incubate with a fluorescently labeled secondary antibody.
- 4. Flow Cytometry Analysis:
- Analyze the cells using a flow cytometer to quantify the fluorescence intensity of the phospho-Histone H3 staining in individual cells.
- 5. Data Analysis:



- Determine the percentage of cells positive for phospho-Histone H3 or the mean fluorescence intensity of the cell population at different inhibitor concentrations.
- This provides a direct measure of Aurora B inhibition in a cellular context.

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Figure 3: Logical Relationship of Barasertib's Cellular Effects.

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